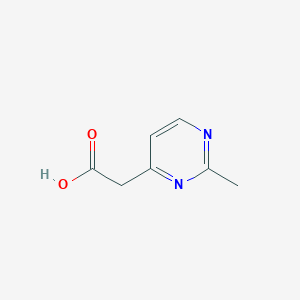

2-(2-Methylpyrimidin-4-yl)acetic acid

説明

2-(2-Methylpyrimidin-4-yl)acetic acid is a pyrimidine derivative featuring a methyl substituent at the 2-position of the pyrimidine ring and an acetic acid group at the 4-position. This compound is classified as a heterocyclic building block, historically used in pharmaceutical and agrochemical research for its structural versatility . Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods reported for related pyrimidine-acetic acid derivatives. For instance, 2-bromoacetic acid has been employed to functionalize pyrimidine thiols under basic aqueous conditions, yielding structurally similar compounds . While commercial availability is currently discontinued, its relevance persists in medicinal chemistry for designing kinase inhibitors or bioactive analogs .

特性

分子式 |

C7H8N2O2 |

|---|---|

分子量 |

152.15 g/mol |

IUPAC名 |

2-(2-methylpyrimidin-4-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O2/c1-5-8-3-2-6(9-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |

InChIキー |

ODWKPBQRQMMEQC-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CC(=N1)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrimidin-4-yl)acetic acid typically involves the reaction of 2-methylpyrimidine with acetic acid derivatives under controlled conditions. One common method includes the use of Grignard reagents, which react with pyrimidine N-oxides to form the desired product . Another method involves the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate, followed by an acidic work-up to produce the final compound .

Industrial Production Methods

Industrial production of 2-(2-Methylpyrimidin-4-yl)acetic acid often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

2-(2-Methylpyrimidin-4-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, alcohols, amines, and various substituted derivatives of 2-(2-Methylpyrimidin-4-yl)acetic acid .

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 2-(2-Methylpyrimidin-4-yl)acetic acid exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of bacterial enzyme activity, although further studies are required to elucidate the specific pathways involved.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro and in vivo studies have shown that it can significantly reduce inflammation markers in animal models. For instance, a study reported a reduction in paw edema in carrageenan-induced inflammation models, highlighting its potential for treating inflammatory diseases.

3. Antidiabetic Potential

Recent research has explored the antidiabetic effects of 2-(2-Methylpyrimidin-4-yl)acetic acid. In vitro assays demonstrated that it inhibits key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, with IC50 values indicating strong inhibitory activity . These findings suggest its utility in managing blood glucose levels.

Case Study 1: Antimicrobial Effectiveness

A study conducted on various bacterial strains showed that 2-(2-Methylpyrimidin-4-yl)acetic acid inhibited the growth of Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of 2-(2-Methylpyrimidin-4-yl)acetic acid led to a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that the compound may modulate immune responses, providing insights into its potential use in treating autoimmune conditions.

作用機序

The mechanism of action of 2-(2-Methylpyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, leading to antimicrobial effects .

類似化合物との比較

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

This compound replaces the acetic acid group with a carboxylic acid and introduces a chlorine atom at the 2-position. The electron-withdrawing chlorine enhances electrophilicity at the pyrimidine ring, increasing reactivity in nucleophilic aromatic substitution (NAS) compared to the methyl group in 2-(2-methylpyrimidin-4-yl)acetic acid. Such halogenated derivatives are pivotal in synthesizing herbicides and antiviral agents .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Here, the acetic acid is esterified (ethyl group), and a thioether linkage connects the pyrimidine to a thietane ring. The thioether and ester functionalities reduce aqueous solubility compared to the free acid form, impacting bioavailability. This derivative demonstrates the role of sulfur in modulating metabolic stability and binding affinity in drug candidates .

Functional Group Modifications

2-{4-[(2-Methylpyrimidin-4-yl)oxy]phenyl}acetic Acid

The acetic acid group is attached to a phenyl ring instead of the pyrimidine, with an ether linkage bridging the two aromatic systems. This structural motif is common in nonsteroidal anti-inflammatory drug (NSAID) analogs, where the pyrimidine ring may enhance target selectivity .

Dasatinib Carboxylic Acid (CAS: 910297-53-9)

A complex derivative integrating a pyrimidine ring, piperazine, and thiazole moieties. The acetic acid group facilitates conjugation with larger pharmacophores, as seen in tyrosine kinase inhibitors like dasatinib. This highlights the utility of pyrimidine-acetic acid hybrids in oncology .

Physicochemical and Reactivity Profiles

- Acidity : The acetic acid group in 2-(2-methylpyrimidin-4-yl)acetic acid confers higher acidity (pKa ~2.5–3.0) compared to ester or amide derivatives, influencing ionization and membrane permeability.

- Synthetic Flexibility : Chloro and thioether analogs exhibit greater reactivity in cross-coupling reactions, whereas methyl groups favor π-stacking interactions in protein binding .

Pharmacological and Industrial Relevance

- 2-(2-Methylpyrimidin-4-yl)acetic Acid : Serves as a precursor for kinase inhibitors due to its ability to chelate metal ions in enzyme active sites .

- Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)acetate : Demonstrates herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control .

生物活性

2-(2-Methylpyrimidin-4-yl)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Methylpyrimidin-4-yl)acetic acid is , with a molecular weight of approximately 181.19 g/mol. The compound features a pyrimidine ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 4-position, contributing to its unique chemical reactivity and potential biological activities.

Antimicrobial Activity

Research indicates that 2-(2-Methylpyrimidin-4-yl)acetic acid exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be competitive with other known antimicrobial agents.

| Microorganism | MIC (mg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.025 | Effective against biofilm formation |

| Escherichia coli | 0.0195 | Rapid bactericidal activity observed |

| Bacillus mycoides | 0.0048 | Strong inhibition noted |

| Candida albicans | 0.039 | Moderate antifungal activity |

The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors within microbial pathways, which warrants further investigation through enzyme assays and molecular docking studies .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 2-(2-Methylpyrimidin-4-yl)acetic acid has also been studied for its anti-inflammatory effects. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Zhang et al. highlighted the efficacy of various pyrimidine derivatives, including 2-(2-Methylpyrimidin-4-yl)acetic acid, against common pathogens. The results indicated that this compound exhibited strong antibacterial activity, particularly against S. aureus and E. coli, with rapid action leading to complete cell death within hours .

- Mechanistic Insights : Molecular docking studies have shown that 2-(2-Methylpyrimidin-4-yl)acetic acid can effectively bind to bacterial enzymes critical for cell wall synthesis, thereby inhibiting their function. This binding affinity suggests a promising avenue for optimizing this compound for enhanced antimicrobial efficacy .

- Comparative Analysis : In a comparative study of various pyridine derivatives, 2-(2-Methylpyrimidin-4-yl)acetic acid was found to have superior antimicrobial properties compared to structurally similar compounds, highlighting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。